Striatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Striatin A is a protein that plays a significant role in various cellular processes. It is part of the striatin-interacting phosphatase and kinase (STRIPAK) complex, which is involved in regulating key cellular functions. This compound is known for its involvement in cell signaling, particularly in the cardiovascular system, and has been linked to various diseases, including hypertension and cardiac hypertrophy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Striatin A involves complex biochemical processes. It is typically produced through recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression vector. This vector is then introduced into host cells, such as bacteria or yeast, which express the protein. The protein is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to cultivate the host cells, and the protein is harvested and purified through large-scale chromatography systems. The process is optimized to ensure high yield and purity of the protein .

Análisis De Reacciones Químicas

Types of Reactions: Striatin A undergoes various biochemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function in cell signaling pathways. Phosphorylation typically occurs at specific amino acid residues, mediated by kinases, while dephosphorylation is carried out by phosphatases .

Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific phosphatase inhibitors for studying dephosphorylation. The reactions are usually carried out under physiological conditions, with appropriate buffers to maintain pH and ionic strength .

Major Products: The major products of these reactions are the phosphorylated or dephosphorylated forms of this compound, which have different functional properties and roles in cellular signaling .

Aplicaciones Científicas De Investigación

Striatin A has a wide range of applications in scientific research:

Chemistry: It is used to study protein-protein interactions and the regulation of phosphatase and kinase activities.

Biology: this compound is involved in cell signaling pathways, making it a valuable tool for understanding cellular processes and disease mechanisms.

Medicine: Research on this compound has implications for cardiovascular diseases, as it plays a role in blood pressure regulation and cardiac hypertrophy

Industry: In biotechnology, this compound is used in the development of therapeutic proteins and as a target for drug discovery

Mecanismo De Acción

Striatin A exerts its effects through its role in the STRIPAK complex. It acts as a scaffolding protein, bringing together various components of the complex, including protein phosphatase 2A (PP2A) and kinases. This assembly regulates the activity of these enzymes, influencing cellular processes such as cell growth, migration, and adhesion .

Molecular Targets and Pathways: this compound interacts with several molecular targets, including the mineralocorticoid receptor and endothelial nitric oxide synthase. It is involved in pathways related to cardiovascular function, such as the regulation of blood pressure and vascular responses to dietary sodium intake .

Comparación Con Compuestos Similares

Striatin 3: Involved in similar signaling pathways but has unique roles in neuronal cells.

Striatin 4: Plays a role in immune cell signaling and has been linked to autoimmune diseases

Uniqueness of Striatin A: this compound is unique in its specific involvement in cardiovascular signaling and its regulation of blood pressure and cardiac hypertrophy. Its interactions with the mineralocorticoid receptor and endothelial nitric oxide synthase distinguish it from other striatins .

Propiedades

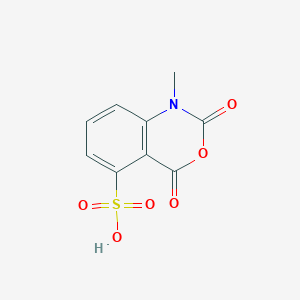

Número CAS |

62744-72-3 |

|---|---|

Fórmula molecular |

C28H40O8 |

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

[(1S,2R,5R,10R,14R,16S,17R,20S,21S,22R)-16,21-dihydroxy-14-methoxy-2,5-dimethyl-8-propan-2-yl-15,19,23-trioxahexacyclo[18.2.1.02,10.05,9.013,22.016,21]tricosa-8,12-dien-17-yl] acetate |

InChI |

InChI=1S/C28H40O8/c1-14(2)16-9-10-25(4)11-12-26(5)18(20(16)25)8-7-17-21-22(26)35-24-27(21,30)28(31,36-23(17)32-6)19(13-33-24)34-15(3)29/h7,14,18-19,21-24,30-31H,8-13H2,1-6H3/t18-,19-,21-,22+,23-,24+,25-,26-,27+,28+/m1/s1 |

Clave InChI |

YOIRZGLRYKSCLR-XIOJRACSSA-N |

SMILES isomérico |

CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@]([C@@H](CO6)OC(=O)C)(O[C@H]4OC)O)O |

SMILES canónico |

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(CO6)OC(=O)C)(OC4OC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)

![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)

![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)

![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)

![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)

![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)

![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)